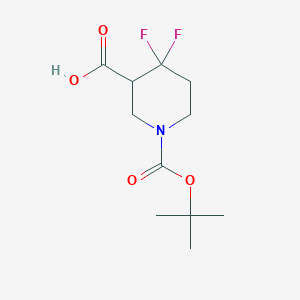

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid

Beschreibung

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS: 1303974-65-3) is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at the 3-position. Its molecular formula is C11H16F2NO4, as inferred from NMR and LCMS data . The compound is synthesized via sulfur tetrafluoride (SF4)-mediated fluorination of β-keto esters, yielding 4,4-difluoropiperidine intermediates, followed by Boc protection . Key spectral data include:

- <sup>1</sup>H NMR (DMSO-<i>d</i>6): δ 12.95 (s, 1H, COOH), 3.86–3.41 (m, 4H), 1.39 (s, 9H, Boc) .

- <sup>19</sup>F NMR: δ 95.9 (dm, <i>J</i> = 238.8 Hz), –100.1 (dm, <i>J</i> = 242.1 Hz) .

- LCMS (negative mode): <i>m/z</i> 264 [M–H]<sup>–</sup> .

This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in protease inhibitors and CNS-targeting molecules. Its commercial availability (8+ suppliers) underscores its industrial relevance .

Eigenschaften

IUPAC Name |

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXVKTNKFKHQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303974-65-3 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Initial Piperidine Synthesis

A common approach begins with a suitably substituted piperidine or azabicyclo intermediate. For example, piperidine derivatives bearing methyl esters or halogen substituents at the 3- or 4-positions can be used as precursors.

- Reference Example: Synthesis of related difluoropiperidine derivatives often starts from methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylates or similar cyclic amino acid esters, which are then fluorinated or modified to introduce difluoro groups.

Boc Protection of the Piperidine Nitrogen

The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.

- This step protects the nitrogen during subsequent transformations and facilitates purification.

- The reaction is generally carried out in solvents like dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis or Functionalization at the 3-Position to Carboxylic Acid

The carboxylic acid at the 3-position can be introduced by:

- Hydrolysis of methyl or ethyl esters under basic or acidic conditions.

- Oxidation of suitable precursors bearing aldehyde or alcohol groups at C-3.

- Selective hydrolysis is often performed using sodium hydroxide in aqueous-organic solvent mixtures, followed by acidification to isolate the free acid.

Representative Preparation Protocol (Based on Analogous Compounds)

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Starting material preparation | Use methyl 4,4-difluoropiperidine-3-carboxylate or related ester | Piperidine ring with difluoro substitution and ester at C-3 | Starting material purity critical |

| 2. Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), DCM, RT, 2-4 h | Formation of N-Boc protected piperidine ester | Monitor reaction by TLC or HPLC |

| 3. Ester hydrolysis | NaOH aqueous solution, 1,4-dioxane or MeOH/H2O, RT to 50°C, 4-6 h | Conversion of methyl ester to carboxylic acid | Acidify post-reaction to pH 1-2 with HCl |

| 4. Purification | Extraction, drying, column chromatography or crystallization | Pure this compound | Crystallization from heptane/ethyl acetate or similar solvent system |

Data Tables for Stock Solution Preparation and Physicochemical Properties

Based on similar fluorinated piperidine acids, stock solution preparation guidelines and physicochemical data are as follows:

| Parameter | Value |

|---|---|

| Molecular Formula | C11H17F2NO4 |

| Molecular Weight | 265.25 g/mol |

| CAS Number | 1303972-81-7 |

| Solubility | Soluble in DMSO, partial solubility in aqueous buffers |

| Storage Conditions | Store at -20°C to -80°C, avoid repeated freeze-thaw cycles |

| Preparation of Stock Solutions | See table below |

Stock Solution Preparation Table

| Amount of Compound (mg) | Volume of DMSO for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.77 | 0.754 | 0.377 |

| 5 | 18.85 | 3.77 | 1.885 |

| 10 | 37.70 | 7.54 | 3.77 |

Note: Volumes calculated to achieve desired molarity based on molecular weight and compound amount.

Research Findings and Optimization Notes

- Stereochemistry Control: Adjusting reaction conditions such as temperature and solvent can influence cis/trans selectivity in related piperidine derivatives, which may be relevant for this compound's synthesis.

- Purification: Flash chromatography followed by crystallization is effective to achieve high purity (>95%) necessary for research applications.

- Solubility Enhancement: Heating and ultrasonic treatment can improve solubility during stock solution preparation.

- Stability: The Boc-protected difluoropiperidine acid is stable under standard storage conditions but sensitive to prolonged exposure to moisture and heat.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms and the Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drugs. The addition of fluorine atoms can improve lipophilicity and bioavailability, making it a valuable building block in drug design.

Case Studies :

- Antiviral Agents : Research has indicated that derivatives of this compound exhibit promising antiviral properties, potentially leading to the development of new therapies for viral infections.

- Anticancer Drugs : Its derivatives have been explored for their efficacy against different cancer cell lines, contributing to the development of novel anticancer agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. The Boc group allows for selective deprotection under mild conditions, facilitating further functionalization.

Synthesis Examples :

- Piperidine Derivatives : The compound can be transformed into various piperidine derivatives that are crucial for synthesizing biologically active compounds.

- Fluorinated Amino Acids : Researchers have synthesized fluorinated amino acids using this compound as a precursor, which are valuable in peptide synthesis and drug development .

Material Science

Due to its unique chemical properties, this compound is also being investigated for applications in material science, particularly in the development of polymers and coatings that require enhanced chemical resistance and durability.

Wirkmechanismus

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid and analogous compounds are summarized below:

Key Insights :

Positional Isomerism : The 3-carboxylic acid derivative exhibits distinct NMR shifts compared to its 2-carboxylic acid isomer (e.g., δ 12.95 for COOH vs. δ 1.39 for Boc in the 3-isomer) . The 2-isomer may adopt a different ring conformation, affecting solubility and reactivity.

Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like the 4-phenyl derivative .

Functional Group Diversity : Substituents like imidazole or phenyl groups introduce additional pharmacophoric features (e.g., hydrogen bonding or aromatic interactions), expanding utility in drug design .

Commercial Availability : The target compound and its 2-carboxylic acid isomer are more widely available (8+ suppliers) than niche derivatives (e.g., 4-imidazole: 4 suppliers), reflecting broader applicability .

Research and Industrial Relevance

The Boc-protected difluoropiperidine scaffold is pivotal in medicinal chemistry due to its balance of rigidity (from fluorination) and synthetic flexibility (via carboxylic acid functionalization). For example:

- Protease Inhibitors : The 3-carboxylic acid group can coordinate catalytic residues in enzymes .

- CNS Drugs : Fluorination improves blood-brain barrier penetration .

Safety data for related compounds (e.g., 4-phenyl derivative) highlight the importance of fluorine in reducing toxicity, as fluorinated analogs generally exhibit lower acute hazards compared to halogenated or aromatic counterparts .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS No. 1303974-65-3) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 265.25 g/mol

- CAS Number : 1303974-65-3

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

Anticancer Activity

Research has shown that similar piperidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have demonstrated:

- IC values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation.

- Selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | High |

| 5-Fluorouracil | MDA-MB-231 | 11.73 | Low |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have shown inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis.

- Induction of apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to increased caspase activity.

Case Studies

- Study on MDA-MB-231 Cells : In a study involving the treatment of MDA-MB-231 triple-negative breast cancer cells with the compound, significant inhibition of cell growth was observed. The compound was found to induce apoptosis more effectively than traditional chemotherapeutics like 5-Fluorouracil.

- Metastasis Inhibition : Another study demonstrated that treatment with this compound significantly reduced lung metastasis in a mouse model inoculated with MDA-MB-231 cells. The results suggest that the compound may have potential as an anti-metastatic agent.

Q & A

Q. How can this compound serve as a precursor for protease inhibitor prodrugs targeting neurological disorders?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.